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Compound of Interest

Compound Name: 1,3,7-Trimethyluric acid

Cat. No.: B1664534 Get Quote

An In-depth Technical Guide on the Toxicological Profile and Safety of 1,3,7-Trimethyluric
Acid

Introduction
1,3,7-Trimethyluric acid, also known as 8-oxo-caffeine, is a purine alkaloid and a minor

metabolite of caffeine (1,3,7-trimethylxanthine) in humans.[1][2][3] Its formation is a result of C-

8 oxidation of caffeine, a process primarily catalyzed by cytochrome P450 (CYP) enzymes in

the liver.[4] As a metabolite of one of the most widely consumed dietary ingredients globally,

understanding the toxicological and safety profile of 1,3,7-trimethyluric acid is pertinent for

researchers in toxicology, pharmacology, and drug development.[2][3] The metabolic ratio of

1,3,7-trimethyluric acid to caffeine has been explored as a potential biomarker for assessing

the activity of certain CYP enzymes, such as CYP3A.[5][6] This document provides a

comprehensive overview of the available safety and toxicological data for 1,3,7-Trimethyluric
acid.

Physicochemical Properties
The fundamental chemical and physical properties of 1,3,7-Trimethyluric acid are

summarized below. These characteristics are essential for understanding its behavior in

biological systems and for designing toxicological studies.
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Property Value Reference(s)

IUPAC Name
1,3,7-trimethyl-7,9-dihydro-1H-

purine-2,6,8(3H)-trione
[7]

Synonyms

8-oxo Caffeine, TMU, 1,3,7-

Trimethyl-7,9-dihydro-1H-

purine-2,6,8(3H)-trione

[7][8]

CAS Number 5415-44-1 [8]

EC Number 226-507-9 [7][8]

Molecular Formula C₈H₁₀N₄O₃ [8]

Molecular Weight 210.19 g/mol [8]

Physical State Solid. White to Pale Beige. [8]

Melting Point ≥300°C [8]

Boiling Point 476.7°C at 760mmHg [8]

Solubility

DMSO (Slightly, Heated),

Methanol (Slightly, Heated).

5.5 mg/mL at 15 °C.

[8][9]

Partition Coefficient (logP) -0.37 [8]

Toxicological Profile
The toxicological properties of 1,3,7-trimethyluric acid have not been thoroughly investigated.

[10] Most available information is derived from safety data sheets (SDS) and limited acute

toxicity studies.

Acute Toxicity
Limited data is available regarding the acute toxicity of 1,3,7-trimethyluric acid. An oral LD₅₀

in rats has been reported, suggesting low acute toxicity via the oral route.
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Test Type Species Route Dose
Toxic
Effects

Reference(s
)

LD₅₀ (Lethal

Dose, 50%)
Rat Oral

>2 g/kg

(>2000

mg/kg)

Details of

toxic effects

not reported

other than

lethal dose

value.

[5][11]

Genotoxicity and Mutagenicity
There is a significant lack of specific studies evaluating the genotoxic or mutagenic potential of

1,3,7-trimethyluric acid. Standard assays such as the bacterial reverse mutation test (Ames

test) or in vitro chromosomal aberration tests have not been reported in the available literature

for this specific compound.

Carcinogenicity
1,3,7-Trimethyluric acid is not listed as a carcinogen by major regulatory and research

agencies.[7]

IARC (International Agency for Research on Cancer): Substance is not listed.[7]

NTP (National Toxicology Program): Substance is not listed.[7]

OSHA (Occupational Safety & Health Administration): Substance is not listed.[7]

Pharmacokinetics and Metabolism (ADME)
Metabolism of Caffeine to 1,3,7-Trimethyluric Acid
1,3,7-Trimethyluric acid is a human xenobiotic metabolite formed from caffeine.[9] The

primary degradation of caffeine in humans involves N-demethylation and ring oxidation.[12]

The formation of 1,3,7-trimethyluric acid is a result of the C-8 oxidation of the caffeine

molecule.[4] This metabolic reaction is catalyzed by several cytochrome P450 isoforms in the

liver.
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The key enzymes involved in this biotransformation are:

CYP1A2[1][13][14]

CYP3A4[1][13][14]

CYP2E1[1][14]

CYP2C8[1][13][14]

CYP2C9[1][13][14]

The metabolic ratio of 1,3,7-trimethyluric acid to its parent compound, caffeine, is being

investigated as a potential biomarker to characterize the in-vivo activity and variability of

CYP3A enzymes.[6][15]

Caffeine
(1,3,7-Trimethylxanthine) 1,3,7-Trimethyluric Acid

CYP1A2, CYP3A4,
CYP2E1, CYP2C8, CYP2C9

Click to download full resolution via product page

Caffeine Metabolism to 1,3,7-Trimethyluric Acid.

Safety and Hazard Information
According to available Safety Data Sheets (SDS), 1,3,7-trimethyluric acid is not classified as

a hazardous substance according to the Globally Harmonized System (GHS).[7][10] However,

some sources suggest it may cause irritation to mucous membranes and the upper respiratory

tract and may be harmful if inhaled, ingested, or absorbed through the skin.[10]

First Aid Measures
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Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek

immediate medical attention if symptoms persist.[8][10]

Skin Contact: Wash the affected area immediately with soap and plenty of water for at least

15 minutes. Remove contaminated clothing.[10]

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.

[10]

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

[10]

Personal Protective Equipment (PPE)
When handling 1,3,7-trimethyluric acid, especially in an R&D setting, appropriate personal

protective equipment should be used. This includes chemical-impermeable gloves, lab coats,

and eye protection. Work should be conducted in a well-ventilated area to avoid dust formation

and inhalation.[8]

Experimental Protocols
While specific, detailed experimental reports for the toxicological evaluation of 1,3,7-
trimethyluric acid were not available in the searched literature, this section outlines the

standard methodologies that would be employed for key toxicological endpoints.

Bacterial Reverse Mutation Assay (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a substance. It uses several

strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render

them unable to synthesize a specific amino acid (histidine for Salmonella, tryptophan for E.

coli). The test evaluates a substance's ability to cause reverse mutations, allowing the bacteria

to grow on an amino acid-deficient medium.

Methodology Outline:

Strain Selection: Use a minimum of five strains, typically S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations (e.g.,

frameshift, base-pair substitutions).[16]
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Metabolic Activation: Conduct the assay both with and without an exogenous metabolic

activation system (S9 mix), which is a rat liver homogenate, to mimic mammalian

metabolism.[16]

Dose Selection: A preliminary toxicity test is performed to determine the appropriate

concentration range of the test substance. The highest concentration should show some

toxicity but not kill the majority of the bacteria.

Exposure: The bacterial strains are exposed to the test substance at various concentrations,

along with positive and negative (vehicle) controls. This can be done using the plate

incorporation or pre-incubation method.[17]

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation

and can now grow) is counted for each plate.

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent

increase in the number of revertant colonies that is statistically significant compared to the

negative control.
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Acute Oral Toxicity Study (e.g., OECD Guideline 423:
Acute Toxic Class Method)
This study provides information on the hazardous properties and allows for the classification of

a substance based on its acute oral toxicity. It involves the administration of the test substance

to animals in a stepwise procedure using a small number of animals per step.

Methodology Outline:

Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used for the

initial step.

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to

dosing (food, but not water, is withheld).

Dose Administration: The test substance is administered in a single dose by oral gavage.

The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg

body weight) based on any existing information.

Observation: Animals are observed individually for signs of toxicity shortly after dosing and

periodically during the first 24 hours, with special attention during the first 4 hours.

Observations continue daily for a total of 14 days.

Stepwise Procedure: The outcome of the first step (e.g., mortality or survival) determines the

next step. If mortality is observed, the test is repeated with a lower dose. If no mortality

occurs, a higher dose may be tested. This continues until the appropriate hazard

classification can be determined.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subject to a gross necropsy.

Conclusion
1,3,7-Trimethyluric acid is a minor human metabolite of caffeine. The available toxicological

data is limited, with an acute oral LD₅₀ in rats of >2000 mg/kg, suggesting low acute toxicity.[5]

[11] It is not classified as a carcinogen by IARC, NTP, or OSHA.[7] However, comprehensive

studies on its genotoxicity, chronic toxicity, and other toxicological endpoints are lacking in the
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public domain. Safety data sheets indicate a potential for irritation, and standard laboratory

precautions are recommended when handling the compound.[10] Its primary relevance to

researchers currently lies in its role in caffeine metabolism and its potential use as a biomarker

for CYP450 enzyme activity.[6] Further investigation is required to fully characterize its

toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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